molecular formula C8H11NO B13606723 (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol

Cat. No.: B13606723
M. Wt: 137.18 g/mol
InChI Key: JFMUZFSSRPCQQT-ZETCQYMHSA-N
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Description

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol is a chiral alcohol compound that features a pyridine ring substituted with a methyl group at the 2-position and an ethan-1-ol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methylpyridin-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantioselectivity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄)

Biological Activity

(1S)-1-(2-Methylpyridin-4-yl)ethan-1-ol is a chiral compound belonging to the class of pyridine derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H11NOC_8H_{11}NO. It features a pyridine ring substituted with a methyl group and a hydroxyl group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing biochemical pathways critical for cellular function. For example, it has been shown to affect enzyme activities related to inflammation and metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.

Pathogen MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69
Fusarium oxysporum56.74

These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common fungal strains .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies revealed that the compound can inhibit cell proliferation in melanoma (A375) and cervical cancer (HeLa) cells with IC50 values ranging from 10 to 50 µM, suggesting potential applications in cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various pyridine derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Inhibition
Research on the antiproliferative effects of this compound on cancer cell lines showed promising results, with significant reductions in cell viability observed after 48 hours of treatment. This suggests that further exploration into its mechanisms could lead to novel anticancer therapies .

Scientific Research Applications

(1S)-1-(2-methylpyridin-4-yl)ethan-1-ol is synthesized through the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of 2-methyl-4-pyridinecarboxaldehyde using a chiral borane complex can yield this compound. Industrial production may involve catalytic hydrogenation or enzymatic reduction for high enantioselectivity and yield, depending on cost, scalability, and environmental impact.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate KMnO4KMnO_4.
  • Reduction: It can be reduced to form the corresponding alkane.
  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
  • Grignard Reaction: The compound can react with Grignard reagents to form tertiary alcohols.

Applications

While the provided sources do not explicitly detail the applications of this compound, they do provide information on similar compounds and related research areas:

  • Pharmaceutical Intermediates: Compounds similar to this compound are used as intermediates in the synthesis of pharmaceuticals . For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is an intermediate for preparing COX-2 inhibitors with analgesic and anti-inflammatory action .
  • EML4-ALK Inhibitors: Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is considered a valid therapeutic target for cancer therapy .
  • AMPK Activators: Pyridine derivatives have been explored as AMP-activated protein kinase (AMPK) activators, which have potential applications in cancer therapy .
  • General Reagent: Pyridine and its derivatives are starting points for the synthesis of many useful compounds, including biological steel additives, leather softeners, and textile resins .

Case Studies

Several case studies highlight the therapeutic potential of pyridine-based compounds:

  • Antimicrobial Efficacy: Pyridine derivatives may exhibit antimicrobial properties.
  • Cancer Cell Selectivity: Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds showed moderate AMPK activation activity and unique cancer cell selectivity .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

JFMUZFSSRPCQQT-ZETCQYMHSA-N

Isomeric SMILES

CC1=NC=CC(=C1)[C@H](C)O

Canonical SMILES

CC1=NC=CC(=C1)C(C)O

Origin of Product

United States

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